2-Methyl-3-tritylglycerol
Description
2-Methyl-3-tritylglycerol is a synthetic triacylglycerol (TAG) derivative characterized by a methyl group at the sn-2 position and a trityl (triphenylmethyl) group at the sn-3 position of the glycerol backbone. The trityl group serves as a bulky protecting group, commonly employed in organic synthesis to shield hydroxyl functionalities during multi-step reactions . This compound is synthesized via regioselective acylation or interesterification strategies, as exemplified in studies involving the preparation of structurally defined TAGs for analytical or industrial applications . Its unique substitution pattern confers distinct steric and electronic properties, making it valuable in lipid chemistry for probing enzymatic selectivity or developing structured lipids.
Properties
Molecular Formula |
C23H24O3 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-methoxy-3-trityloxypropan-1-ol |
InChI |
InChI=1S/C23H24O3/c1-25-22(17-24)18-26-23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22,24H,17-18H2,1H3 |
InChI Key |
OFFHBXGHLUTCQE-UHFFFAOYSA-N |
Canonical SMILES |
COC(CO)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Features of 2-Methyl-3-tritylglycerol and Analogous Compounds
Steric and Reactivity Contrasts
- Trityl vs. Acyl/Butyroyl Groups : The trityl group in this compound introduces significant steric hindrance, limiting enzymatic accessibility (e.g., lipase action at sn-3) compared to smaller acyl groups like butyroyl in dibutyroylglycerols . This property is exploited in selective deprotection workflows.
- Glycosylation vs. Acylation: Unlike 1-18:3-2-16:3-monogalactosyldiacylglycerol, which features a polar galactose moiety, this compound lacks carbohydrate-derived hydrophilicity, resulting in markedly different solubility profiles (e.g., chloroform-soluble vs. aqueous-membrane-embedded) .
Physicochemical Properties
- Thermal Stability: The aromatic trityl group enhances thermal stability relative to unsaturated analogs like monogalactosyldiacylglycerol, which may degrade under oxidative conditions due to polyunsaturated fatty acids (PUFAs) .
- Acid Sensitivity : The trityl group is cleavable under mild acidic conditions (e.g., dilute HCl), whereas glycosidic bonds in galactolipids require enzymatic (e.g., galactosidase) or strong acidic hydrolysis .
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